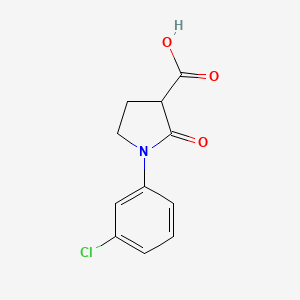

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and proline.

Reaction Steps:

Industrial Production Methods:

Batch Process: Involves the sequential addition of reagents in a controlled environment, typically in a stirred tank reactor.

Continuous Flow Process: Utilizes a continuous flow reactor to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation Products: Various oxo derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Compounds with different substituents on the phenyl ring.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Protein Binding: Can interact with proteins, affecting their function.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate.

Protein Interaction: Binds to specific proteins, altering their conformation and function.

Pathways Involved:

Metabolic Pathways: Can interfere with metabolic pathways by inhibiting key enzymes.

Signal Transduction: May affect signal transduction pathways by binding to receptor proteins.

Comparación Con Compuestos Similares

1-(3-Chlorophenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

3-Chlorophenylacetic Acid: Contains the 3-chlorophenyl group but has a different core structure.

Uniqueness:

Structural Features: The combination of the pyrrolidine ring, oxo group, and carboxylic acid makes it unique.

Reactivity: Exhibits distinct reactivity patterns due to its specific functional groups.

Actividad Biológica

1-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylic acid functional group and a chlorophenyl substituent. This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have been tested against various Gram-positive bacteria and fungi, demonstrating significant activity against strains such as Staphylococcus aureus and Candida auris. The structure-activity relationship indicates that modifications to the phenyl ring can enhance efficacy against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris | 16 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Acinetobacter baumannii | 4 µg/mL |

The above table summarizes the antimicrobial efficacy of various derivatives, showcasing their potential in addressing antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human lung cancer cell lines (A549) revealed that certain derivatives exhibit cytotoxic effects, leading to apoptosis. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of this compound derivatives, compounds were evaluated for their ability to induce apoptosis in A549 cells. Results indicated that specific modifications to the pyrrolidine ring significantly enhanced cytotoxicity, with one derivative achieving an IC50 value of 12 µM.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines, thus potentially mitigating inflammatory responses in various models.

Table 2: Anti-inflammatory Effects of Selected Derivatives

| Compound | Inflammatory Model | Effect on Cytokines |

|---|---|---|

| This compound | LPS-induced inflammation in macrophages | Decreased IL-6 and TNF-alpha levels |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Carrageenan-induced paw edema | Reduced edema by 50% |

The data illustrates the compound's ability to modulate inflammatory pathways effectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Anticancer Mechanism: It induces apoptosis through the activation of caspases and inhibition of survival signaling pathways such as PI3K/Akt.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDULWPXRFVQNQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-35-2 | |

| Record name | 1-(3-CHLOROPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.